molecular formula C17H18N4O3 B2559556 N-(1,3-benzodioxol-5-yl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide CAS No. 692732-87-9

N-(1,3-benzodioxol-5-yl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide

Cat. No. B2559556
M. Wt: 326.356
InChI Key: JVNAOYYWIAAYER-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide, also known as BPTP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. BPTP is a small molecule inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in the regulation of insulin signaling and glucose homeostasis. In recent years, BPTP has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity.

Scientific Research Applications

Medicinal Chemistry Applications

Quinoxaline derivatives, closely related to N-(1,3-Benzodioxol-5-yl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide, exhibit a broad range of biological activities. They are utilized in pharmaceuticals and antibiotics such as echinomycin, levomycin, and actinoleutin due to their potent antimicrobial and antitumoral properties. These derivatives serve as catalyst ligands and are involved in the formation of metal complexes, highlighting their significance in drug development and therapeutic applications (Pareek & Kishor, 2015).

Heterocyclic N-Oxide Derivatives

The relevance of heterocyclic N-oxide molecules, which include pyrazine derivatives, extends to organic synthesis, catalysis, and drug applications. These derivatives are notable for their anticancer, antibacterial, and anti-inflammatory activities. The versatility of heterocyclic N-oxide motifs in forming metal complexes and catalyzing reactions makes them integral in medicinal chemistry, further underlying the potential research applications of N-(1,3-Benzodioxol-5-yl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide in drug development (Li et al., 2019).

Applications in Optoelectronic Materials

Functionalized quinazolines and pyrimidines, which share structural similarities with the compound , are utilized in optoelectronic materials. These derivatives are incorporated into luminescent small molecules and chelate compounds, playing a crucial role in the development of organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. The research demonstrates the potential of such derivatives in enhancing the efficiency and functionality of optoelectronic devices (Lipunova et al., 2018).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-pyridin-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c22-17(19-13-4-5-14-15(11-13)24-12-23-14)21-9-7-20(8-10-21)16-3-1-2-6-18-16/h1-6,11H,7-10,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNAOYYWIAAYER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide

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